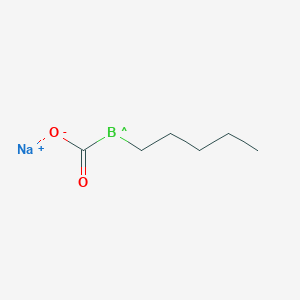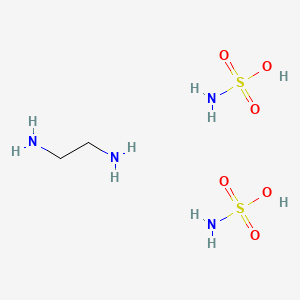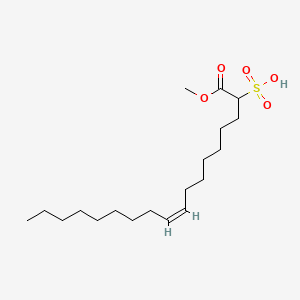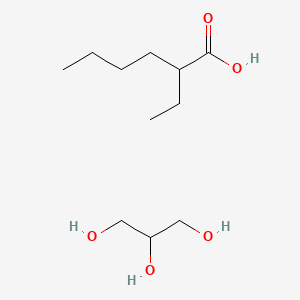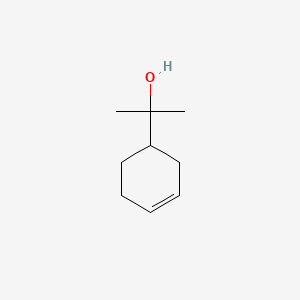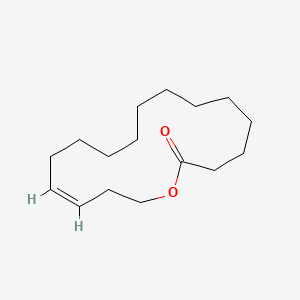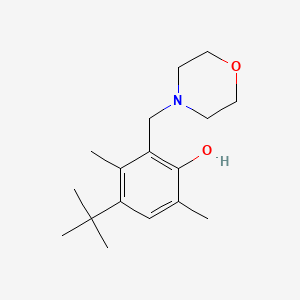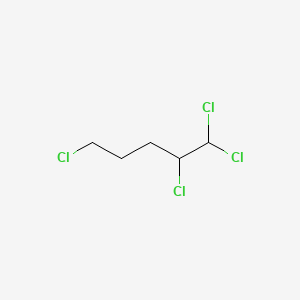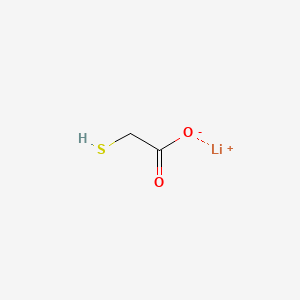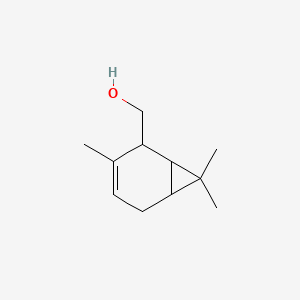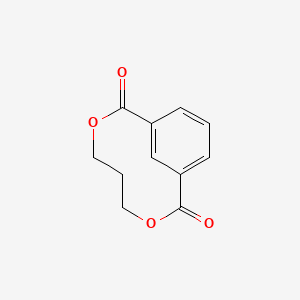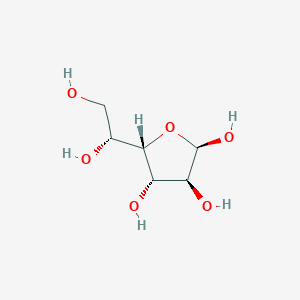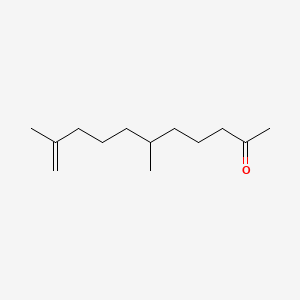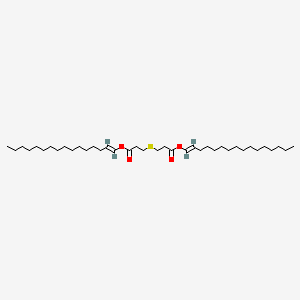
Dihexadecenyl 3,3'-thiobispropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecenyl 3,3’-thiobispropionate is a chemical compound with the molecular formula C38H70O4S and a molecular weight of 623.025 g/mol . It is known for its unique structural properties, which include a thiobispropionate backbone linked to hexadec-1-enyl groups. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihexadecenyl 3,3’-thiobispropionate typically involves the esterification of thiobispropionic acid with hexadec-1-enol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of Dihexadecenyl 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexadecenyl 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or the thiobispropionate backbone to a simpler thiol structure.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dihexadecenyl 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular protection mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial formulations.
Mécanisme D'action
The mechanism of action of Dihexadecenyl 3,3’-thiobispropionate involves its ability to interact with free radicals and reactive oxygen species, thereby exerting antioxidant effects. The thiobispropionate backbone plays a crucial role in scavenging free radicals, while the hexadec-1-enyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid membranes and provide cellular protection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dioctadecyl 3,3’-thiodipropionate
- Dihexadecyl 3,3’-thiodipropionate
Uniqueness
Dihexadecenyl 3,3’-thiobispropionate stands out due to its unique combination of a thiobispropionate backbone and hexadec-1-enyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced antioxidant capabilities and better integration into lipid environments, making it particularly valuable in applications requiring robust oxidative stability .
Propriétés
Numéro CAS |
94247-41-3 |
|---|---|
Formule moléculaire |
C38H70O4S |
Poids moléculaire |
623.0 g/mol |
Nom IUPAC |
[(E)-hexadec-1-enyl] 3-[3-[(E)-hexadec-1-enoxy]-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C38H70O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3/b33-29+,34-30+ |
Clé InChI |
UXCVPGNVCHISFE-BNRZXNFUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C/OC(=O)CCSCCC(=O)O/C=C/CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC=COC(=O)CCSCCC(=O)OC=CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


